2-(Benzyloxy)-5-iodobenzaldehyde
Overview
Description
2-(Benzyloxy)-5-iodobenzaldehyde is a benzaldehyde derivative. It undergoes enantioselective cyanoformylation with ethyl cyanoformate in the presence of a vanadium (V) chiral salen complex and imidazole to form the corresponding cyanohydrin carbonate .
Synthesis Analysis
The synthesis of 2-(Benzyloxy)-5-iodobenzaldehyde involves various reactions. For instance, it can be synthesized from 2-benzyloxy-2′-hydroxy-3′,4′,6′-trimethoxychalcone, N2 - (2-benzyloxy)benzylidenyl isonicotinic acid hydrazide, 2-hydroxy-2′-methoxybenzophenone, and 2′-hydroxy-5,6,7-trimethoxyflavone .Molecular Structure Analysis
The molecular structure of 2-(Benzyloxy)-5-iodobenzaldehyde can be determined using various spectroscopic techniques such as FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence, mass spectrometry, elemental analysis (CHN), and physical studies (TGA, XRD, molar conductance, melting point) .Chemical Reactions Analysis
The chemical reactions involving 2-(Benzyloxy)-5-iodobenzaldehyde are complex. For example, it undergoes UV-induced conformational changes in a benzyloxy fragment . It also participates in reactions such as catalytic asymmetric [1,3] O-to-C rearrangement of alkyl 2-allyloxy/benzyloxy-1/3-naphthoates .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Benzyloxy)-5-iodobenzaldehyde include a refractive index of n20/D 1.6, a boiling point of 326 °C, and a density of 1.339 g/mL at 25 °C . It is also sensitive to air .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Methods : 2-(Benzyloxy)-5-iodobenzaldehyde is an important intermediate in chemical syntheses. Akula et al. (2002) described a synthesis method for a related compound, 2,4-dimethyl-5-iodobenzaldehyde, which could provide insights into the synthesis of 2-(Benzyloxy)-5-iodobenzaldehyde. They reported a three-step synthesis process from 2,4-dimethylbenzyl alcohol with an overall yield of 51% (Akula, Zhang, & Kabalka, 2002).
- Chemical Modifications : Bölcskei et al. (2022) investigated the attachment of five-membered heterocycles to benzyloxy-benzaldehyde, highlighting its versatility in drug design. They used the Suzuki-Miyaura carbon-carbon cross-coupling reaction for this modification (Bölcskei, Német-Hanzelik, & Keglevich, 2022).
Anticancer Activity
- Anticancer Research : A study by Lin et al. (2005) on benzyloxybenzaldehyde derivatives, including compounds similar to 2-(Benzyloxy)-5-iodobenzaldehyde, revealed significant anticancer activity against the HL-60 cell line. These compounds were shown to induce apoptosis and arrest cell cycle progression in cancer cells (Lin et al., 2005).
Biochemical Applications
- DNA Interaction Studies : Al-Mudaris et al. (2013) studied a series of compounds including benzyl vanillin, which shares a similar structure with 2-(Benzyloxy)-5-iodobenzaldehyde, for their interaction with DNA and their potential as anti-leukemic agents. These studies provide a basis for understanding how similar compounds might interact with biological targets (Al-Mudaris et al., 2013).
Safety And Hazards
properties
IUPAC Name |
5-iodo-2-phenylmethoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IO2/c15-13-6-7-14(12(8-13)9-16)17-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXIRGVIYLLSFQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)I)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70567418 | |
Record name | 2-(Benzyloxy)-5-iodobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70567418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-5-iodobenzaldehyde | |
CAS RN |
134038-89-4 | |
Record name | 2-(Benzyloxy)-5-iodobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70567418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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